![molecular formula C26H22ClN3O4 B2454220 3-(3-chlorophenyl)-8-methoxy-1-(3-methoxybenzyl)-5-methyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione CAS No. 893307-43-2](/img/no-structure.png)
3-(3-chlorophenyl)-8-methoxy-1-(3-methoxybenzyl)-5-methyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-chlorophenyl)-8-methoxy-1-(3-methoxybenzyl)-5-methyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione is a useful research compound. Its molecular formula is C26H22ClN3O4 and its molecular weight is 475.93. The purity is usually 95%.
BenchChem offers high-quality 3-(3-chlorophenyl)-8-methoxy-1-(3-methoxybenzyl)-5-methyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-chlorophenyl)-8-methoxy-1-(3-methoxybenzyl)-5-methyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Suzuki–Miyaura Coupling
The Suzuki–Miyaura (SM) coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the cross-coupling of organoboron compounds with organic halides or pseudohalides using a palladium catalyst. The compound can serve as an organoboron reagent in SM coupling reactions . Its mild reaction conditions and functional group tolerance make it valuable for synthesizing complex molecules.
Synthesis of 5H-Pyrimido[5,4-b]indole Derivatives
The compound’s structure suggests potential applications in the synthesis of 5H-pyrimido[5,4-b]indole derivatives. Researchers have explored its use as a key intermediate in constructing indole-based heterocycles, which have diverse biological activities . These derivatives may find applications in drug discovery and medicinal chemistry.
Protodeboronation Reactions
Protodeboronation reactions involve the removal of a boron atom from an organoboron compound. The compound’s boron moiety could participate in such transformations, leading to the formation of novel indole-containing molecules. Researchers have investigated protodeboronation strategies using various boron reagents, including those related to our compound . These reactions have implications in synthetic chemistry and materials science.
Anticancer Potential
Given its unique structure, the compound might exhibit interesting biological properties. Researchers could explore its potential as an anticancer agent. Computational studies and in vitro assays could shed light on its interactions with cellular targets, including DNA, enzymes, or receptors. Investigating its cytotoxicity and mechanism of action would be crucial .
Materials Science and Organic Electronics
Organic semiconductors play a vital role in electronic devices. The compound’s π-conjugated system and electron-rich character make it a potential candidate for organic field-effect transistors (OFETs), organic photovoltaics (OPVs), or organic light-emitting diodes (OLEDs). Researchers could explore its charge transport properties and stability in thin films .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(3-chlorophenyl)-8-methoxy-1-(3-methoxybenzyl)-5-methyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione' involves the synthesis of the pyrimidoindole core followed by the introduction of the 3-chlorophenyl and 3-methoxybenzyl substituents.", "Starting Materials": [ "2,4-dimethoxy-6-methylpyrimidine", "3-chlorobenzaldehyde", "3-methoxybenzylamine", "ethyl acetoacetate", "sodium ethoxide", "methyl iodide", "sodium hydride", "acetic anhydride", "phosphorus oxychloride", "methanol", "hydrochloric acid", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "Step 1: Synthesis of 2,4-dimethoxy-6-methylpyrimidine by reacting 2,4-dimethoxy-5-methylpyrimidine with ethyl acetoacetate and sodium ethoxide.", "Step 2: Alkylation of 2,4-dimethoxy-6-methylpyrimidine with methyl iodide to form 2,4-dimethoxy-6-methyl-5-(methylamino)pyrimidine.", "Step 3: Synthesis of 3-chlorophenyl-2,4-dimethoxy-6-methyl-5-(methylamino)pyrimidine by reacting 2,4-dimethoxy-6-methyl-5-(methylamino)pyrimidine with 3-chlorobenzaldehyde in the presence of sodium hydride.", "Step 4: Synthesis of 3-methoxybenzyl-3-chlorophenyl-2,4-dimethoxy-6-methyl-5-(methylamino)pyrimidine by reacting 3-methoxybenzylamine with 3-chlorophenyl-2,4-dimethoxy-6-methyl-5-(methylamino)pyrimidine in the presence of acetic anhydride.", "Step 5: Synthesis of 3-(3-chlorophenyl)-8-methoxy-1-(3-methoxybenzyl)-5-methyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione by reacting 3-methoxybenzyl-3-chlorophenyl-2,4-dimethoxy-6-methyl-5-(methylamino)pyrimidine with phosphorus oxychloride and methanol, followed by treatment with hydrochloric acid, sodium bicarbonate, and sodium chloride." ] } | |
CAS-Nummer |
893307-43-2 |
Produktname |
3-(3-chlorophenyl)-8-methoxy-1-(3-methoxybenzyl)-5-methyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione |
Molekularformel |
C26H22ClN3O4 |
Molekulargewicht |
475.93 |
IUPAC-Name |
3-(3-chlorophenyl)-8-methoxy-1-[(3-methoxyphenyl)methyl]-5-methylpyrimido[5,4-b]indole-2,4-dione |
InChI |
InChI=1S/C26H22ClN3O4/c1-28-22-11-10-20(34-3)14-21(22)23-24(28)25(31)30(18-8-5-7-17(27)13-18)26(32)29(23)15-16-6-4-9-19(12-16)33-2/h4-14H,15H2,1-3H3 |
InChI-Schlüssel |
RKKJFJYYWYQJTN-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C=C(C=C2)OC)C3=C1C(=O)N(C(=O)N3CC4=CC(=CC=C4)OC)C5=CC(=CC=C5)Cl |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(E)-N-([2,3'-bifuran]-5-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2454137.png)
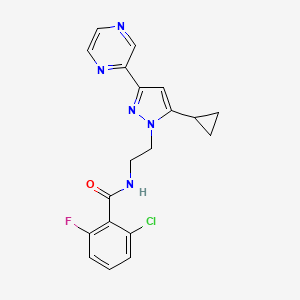
![ethyl 2-(11-imino-2,3,5,6,7,11-hexahydro-1H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamido)benzoate](/img/structure/B2454147.png)
![N-(4-amino-2-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide](/img/structure/B2454148.png)
![N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1-(4-chlorophenyl)cyclopentanecarboxamide](/img/structure/B2454149.png)
![(1R,5R)-Bicyclo[3.2.0]heptane-6-one](/img/structure/B2454150.png)
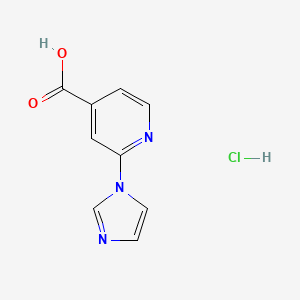
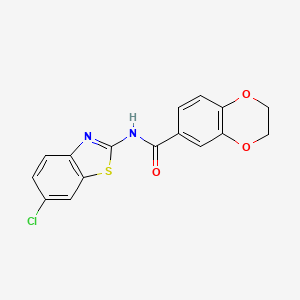
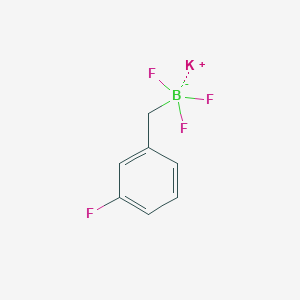
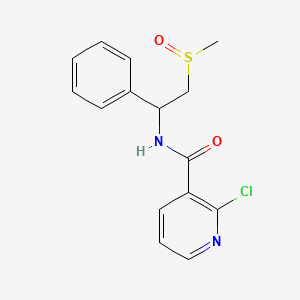
![4-ethoxy-N-[4-[(4-ethoxyphenyl)sulfonylamino]naphthalen-1-yl]benzenesulfonamide](/img/structure/B2454157.png)
![N-[[4-(4-bromophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-2,5-dichlorobenzamide](/img/structure/B2454158.png)

![2-[(4-chlorophenyl)sulfonyl]-3-(dimethylamino)acrylaldehyde O-(2,6-dichlorobenzyl)oxime](/img/structure/B2454160.png)